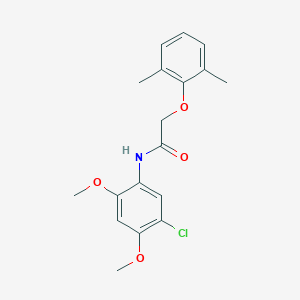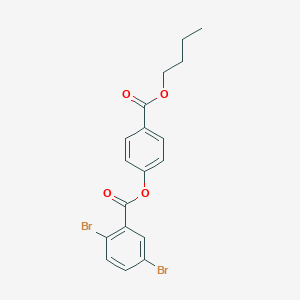![molecular formula C16H16ClNO4S B309154 Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309154.png)
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Sulbactam, which is an antibiotic drug that is used to treat bacterial infections. Sulbactam is a beta-lactamase inhibitor, which means that it prevents the breakdown of beta-lactam antibiotics by bacteria.
Mecanismo De Acción
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down beta-lactam antibiotics, which makes them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics, allowing them to kill bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be well-tolerated by patients and has a low incidence of adverse effects. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. It is primarily excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is its ability to enhance the effectiveness of beta-lactam antibiotics, which makes it a valuable tool in the treatment of bacterial infections. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of bacteria. Additionally, the use of this compound may contribute to the development of antibiotic resistance in bacteria.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the potential use of this compound in the treatment of other types of infections, such as viral infections. Additionally, the development of new formulations of this compound that have improved pharmacokinetic properties may also be an area of future research.
Métodos De Síntesis
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is synthesized from 4-chloro-3-nitrobenzoic acid, which is first reduced to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron powder. The resulting compound is then reacted with sulfonyl chloride and 2-methylphenylamine to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It is commonly used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics such as ampicillin and amoxicillin to treat bacterial infections. It has also been studied for its potential use in the treatment of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Propiedades
Fórmula molecular |
C16H16ClNO4S |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-8-9-13(17)14(10-12)18-23(20,21)15-7-5-4-6-11(15)2/h4-10,18H,3H2,1-2H3 |
Clave InChI |
VKZHIEUALQEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)

![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)




![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)

![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)